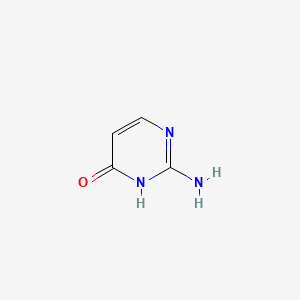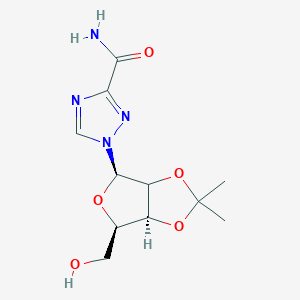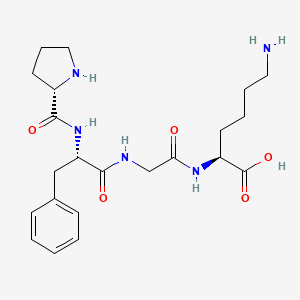
1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose is an oligosaccharide with a complex carbohydrate structure . It’s used as an adenosine receptor antagonist in the preparation of locked nucleosides .
Synthesis Analysis
The synthesis of this compound involves the methylation of the sugar at position 1 and position 2 on the ribose sugar . An efficient biocatalytic methodology has been devised for the convergent synthesis of LNA monomers via selective enzymatic monoacetylation of diastereotopic hydroxymethyl functions .Molecular Structure Analysis
The molecular formula of this compound is C19H26O12S2 and it has a molecular weight of 510.53 . The IUPAC name is [(2S,3R,4S)-2-acetyloxy-5,5-bis(methylsulfonyloxymethyl)-4-phenylmethoxyoxolan-3-yl] acetate .Chemical Reactions Analysis
The compound is involved in the preparation of locked nucleosides . The reaction involves lipase mediated diastereoselective protection of one of the hydroxymethyl groups in the crucial intermediate .Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 525.9±50.0 °C at 760 mmHg, and a flash point of 224.7±30.2 °C . It also has a molar refractivity of 118.3±0.4 cm3 and a polar surface area of 80 Å2 .Mechanism of Action
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose involves the protection of ribofuranose, followed by the introduction of benzyl and mesylmethyl groups at specific positions. The final step involves the removal of the protecting groups to obtain the target compound.", "Starting Materials": [ "D-ribose", "Acetic anhydride", "Benzyl chloride", "Methyl mesylate", "Pyridine", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of ribofuranose - D-ribose is reacted with acetic anhydride in the presence of pyridine to form 1,2,3,5-tetra-O-acetyl-D-ribofuranose.", "Step 2: Introduction of benzyl group - 1,2,3,5-tetra-O-acetyl-D-ribofuranose is reacted with benzyl chloride in the presence of sodium bicarbonate to form 1,2,3,5-tetra-O-acetyl-4-O-benzyl-D-ribofuranose.", "Step 3: Introduction of mesylmethyl group - 1,2,3,5-tetra-O-acetyl-4-O-benzyl-D-ribofuranose is reacted with methyl mesylate in the presence of sodium bicarbonate to form 1,2,3,5-tetra-O-acetyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose.", "Step 4: Removal of acetyl groups - 1,2,3,5-tetra-O-acetyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose is treated with methanol and sodium bicarbonate to remove the acetyl groups and obtain 1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose.", "Step 5: Removal of protecting groups - 1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose is treated with sodium methoxide in methanol to remove the benzyl and mesylmethyl protecting groups and obtain the target compound." ] } | |
CAS No. |
1638766-68-3 |
Molecular Formula |
C₁₉H₂₆O₁₂S₂ |
Molecular Weight |
510.53 |
Synonyms |
1,2-Di-O-acetyl-3-O-benzyl-4-C-methanesulfonoxymethyl-5-O-methanesulfonyl-D-ribofuranose; 1,2-Diacetate-4-C-[[(methylsulfonyl)oxy]methyl]-3-O-(phenylmethyl)-_x000B_D-erythro-pentofuranose 5-Methanesulfonate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


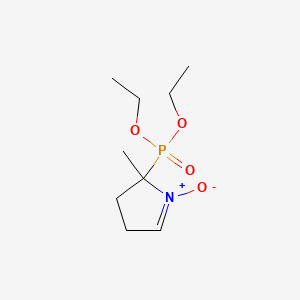
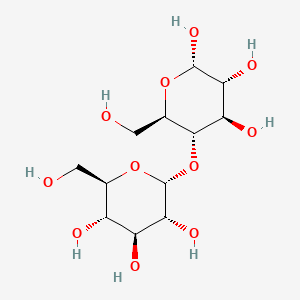
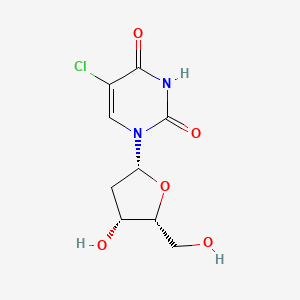
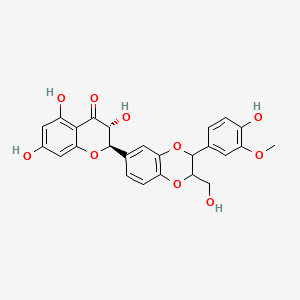
![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)
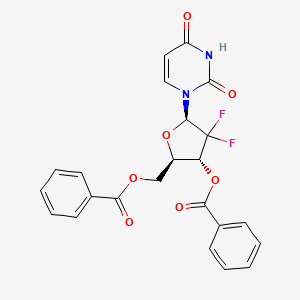
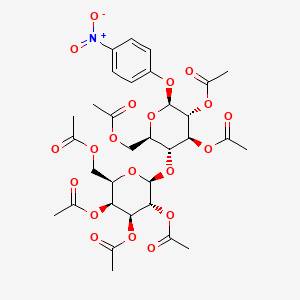
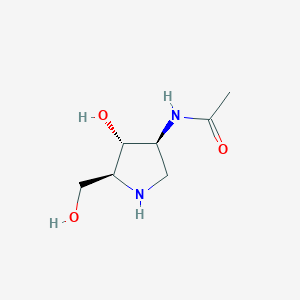
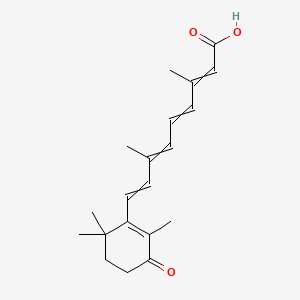
![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
